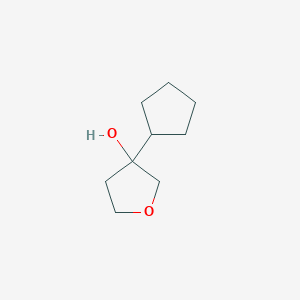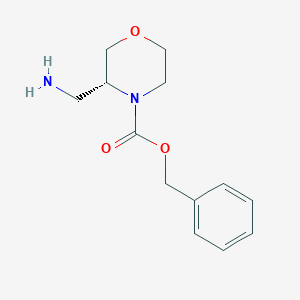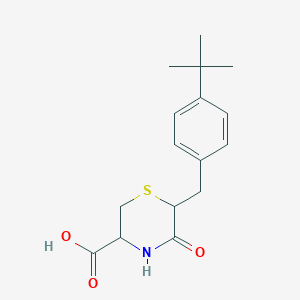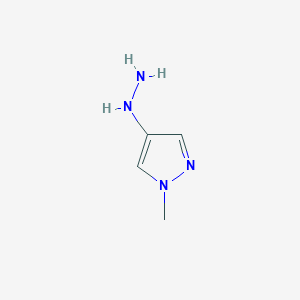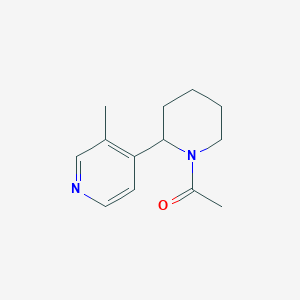
1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in drug design .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone typically involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion into the final product. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
化学反应分析
Types of Reactions
1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
科学研究应用
1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone include other piperidine and pyridine derivatives, such as:
- 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- ®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
1-[2-(3-methylpyridin-4-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-9-14-7-6-12(10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI 键 |
UMYQMRRVULPYPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C2CCCCN2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


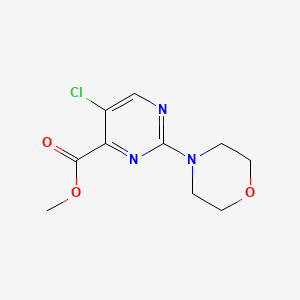
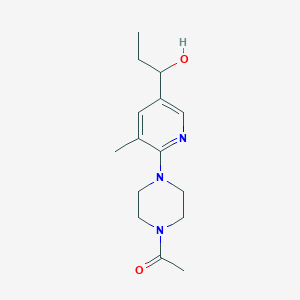
![4-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11809328.png)
![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
